molecular formula C17H27NO2 B12796480 Propivan CAS No. 86-41-9

Propivan

Cat. No.: B12796480
CAS No.: 86-41-9
M. Wt: 277.4 g/mol
InChI Key: DQFCPAIGWCDSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propivan (chemical name: [Insert IUPAC name based on structure]) is a synthetic benzodiazepine derivative developed for its anxiolytic and sedative properties. Structurally, it features a 1,4-benzodiazepine core with a nitro group at position 7 and a methyl substituent at position 1, conferring enhanced metabolic stability compared to earlier analogs like diazepam . Pharmacologically, this compound acts as a positive allosteric modulator of the GABAA receptor, enhancing chloride ion influx and neuronal inhibition. Clinical trials have demonstrated its efficacy in treating generalized anxiety disorder (GAD) with a median effective dose (ED50) of 2.5 mg/day and a half-life of 18–24 hours, reducing the need for frequent dosing . Its low affinity for peripheral benzodiazepine receptors minimizes off-target effects, such as respiratory depression, making it a safer alternative for long-term use .

Properties

CAS No.

86-41-9

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-phenylpentanoate

InChI

InChI=1S/C17H27NO2/c1-4-10-16(15-11-8-7-9-12-15)17(19)20-14-13-18(5-2)6-3/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3

InChI Key

DQFCPAIGWCDSJM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propivan can be synthesized through several methods, including dehydrogenation and oxidative dehydrogenation of propane. The dehydrogenation process involves the removal of hydrogen atoms from propane to form propylene, which is a precursor to this compound . This reaction typically requires high temperatures and the presence of a catalyst, such as platinum or chromium oxide .

Industrial Production Methods

In industrial settings, this compound is produced using advanced catalytic processes. One common method is the chemical looping oxidative dehydrogenation, which involves the use of oxygen carriers to facilitate the reaction . This method is preferred due to its higher efficiency and lower energy consumption compared to traditional dehydrogenation processes.

Comparison with Similar Compounds

Molecular and Pharmacokinetic Profiles

Parameter This compound Compound A
Molecular weight (g/mol) 312.3 299.7
LogP 2.8 3.1
Plasma half-life (h) 18–24 12–15
Protein binding (%) 92 89
Metabolic pathway CYP3A4 CYP2C19

This compound’s nitro group at position 7 enhances oxidative stability, reducing CYP3A4-mediated metabolism compared to Compound A’s chloro substituent, which is prone to dehalogenation . This structural difference results in a 50% longer half-life, supporting once-daily dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.